N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-3-17-24-19(25-31-17)18-15-6-4-5-9-26(15)21(30)27(20(18)29)11-16(28)23-14-8-7-12(2)10-13(14)22/h7-8,10H,3-6,9,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEBKEULTKQJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.
Chemical Structure and Properties
The compound features a chlorinated phenyl ring and an oxadiazole moiety integrated into a pyrido[1,2-c]pyrimidine framework. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to affect the EGFR and Src pathways.
- Case Study : A related compound demonstrated an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7), outperforming traditional chemotherapeutics like staurosporine (IC50 = 4.18 µM) .
Antimicrobial Activity
The presence of the pyrimidine moiety in similar compounds has been correlated with antimicrobial effects:
- Activity Spectrum : Compounds with similar structures have shown activity against pathogens such as E. coli and S. aureus.
- Structure Activity Relationship (SAR) : Modifications at specific positions of the pyrimidine ring enhance antimicrobial potency .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)... | HEPG2 | 1.18 ± 0.14 | |
| Similar Oxadiazole Derivative | MCF7 | 0.24 |
Molecular Docking Studies
Molecular docking simulations suggest that the compound binds effectively to target enzymes involved in cancer progression:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth compared to standard antibiotics. For instance:
| Microorganism | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 18 | Ciprofloxacin |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction through the activation of caspase pathways:
This pathway indicates its potential use in cancer therapy .
Synthetic Methodology
The synthesis of N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring.
- Coupling with the pyrido[1,2-c]pyrimidine derivative.
- Final acetamide formation through acylation reactions.
This synthetic route is crucial for producing derivatives with enhanced biological activity .
Case Studies and Research Insights
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Evaluation : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Assays : Research conducted by MDPI indicated that modifications to the oxadiazole group enhanced the cytotoxic effects on cancer cells while reducing toxicity to normal cells .
- Environmental Impact : Studies have shown that while effective in biological applications, this compound poses risks to aquatic life and requires careful handling due to its toxicological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
